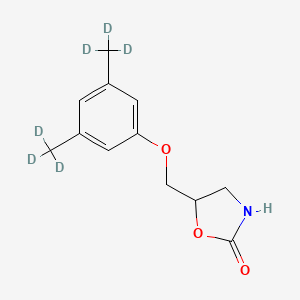

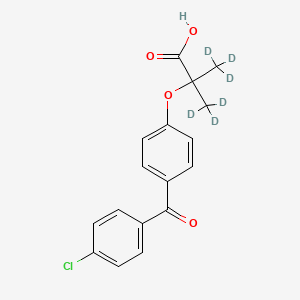

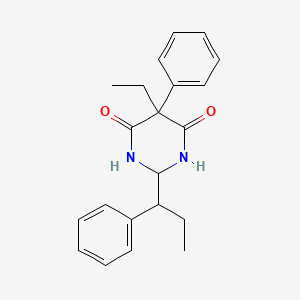

![molecular formula C23H20F3N3O2S B563073 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole CAS No. 1076198-61-2](/img/structure/B563073.png)

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Lansoprazole Sulfide . It is a metabolite of Lansoprazole, a widely used gastric pump inhibitor . It is used in the pharmaceutical industry and is an intermediate for the preparation of Lansoprazole .

Molecular Structure Analysis

The molecular formula of this compound is C16H14F3N3OS . It has a molecular weight of 353.36 . The structure is determined mainly by the O–H···N and N–H···O hydrogen bonds .Physical And Chemical Properties Analysis

This compound has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . It has a density of 1.41 and is slightly soluble in DMSO and Methanol . It is typically stored in an inert atmosphere, under -20°C .Scientific Research Applications

Pharmaceutical Applications

The compound is related to Lansoprazole, a proton pump inhibitor (PPI) widely used for treating acid-related diseases such as gastro-duodenal ulcers and reflux esophagitis . Lansoprazole and its derivatives, including the compound , are part of the benzimidazole class of compounds, which have a wide range of pharmaceutical applications. These include anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anti-convulsant, and anti-diabetic activities .

Gastric Ulcer Treatment

Specifically, Lansoprazole has been shown to be more effective than omeprazole in healing gastric ulcers after 8 weeks of treatment . This suggests that derivatives of Lansoprazole could also be effective in this application.

Supramolecular Chemistry

Benzimidazole derivatives are used in supramolecular assemblies with properties that make them suitable as adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives like Lansoprazole are subjects in the development of methodologies such as liquid chromatography and mass spectrometry (LC-MS/MS) for the simultaneous determination of various PPIs .

Mechanism of Action

Lansoprazole and its derivatives act by being converted in the acidic environment of the gastric parietal cell canaliculi to active sulphenamide derivatives. These bind to the sulphydryl group of H+,K±ATPase (the enzyme catalyzing the final step in acid secretion), thereby inactivating it .

Mechanism of Action

Target of Action

It is noted that this compound is a metabolite of lansoprazole , which is a well-known proton pump inhibitor (PPI). PPIs primarily target the H+/K+ ATPase enzyme system, also known as the gastric proton pump, found on the secretory surface of parietal cells . This enzyme system plays a crucial role in the final step of gastric acid secretion.

Mode of Action

Lansoprazole and its metabolites inhibit the gastric proton pump, preventing the exchange of H+ ions with K+ ions, thereby reducing gastric acid secretion . This results in an increase in gastric pH, alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Biochemical Pathways

The compound, being a metabolite of Lansoprazole, is likely involved in similar biochemical pathways. Lansoprazole is absorbed in the stomach and undergoes a fairly complex metabolism in the liver through the cytochrome P450 system

Pharmacokinetics

It has a half-life of approximately 1.5 hours and is primarily excreted in the urine .

Result of Action

As a metabolite of lansoprazole, it may contribute to the overall therapeutic effect of reducing gastric acid secretion, thereby providing relief from conditions such as gerd and peptic ulcer disease .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O2S/c1-15-20(27-10-9-21(15)31-14-23(24,25)26)13-32-22-28-18-8-7-17(11-19(18)29-22)30-12-16-5-3-2-4-6-16/h2-11H,12-14H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUOFBHOTCVYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652658 |

Source

|

| Record name | 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole | |

CAS RN |

1076198-61-2 |

Source

|

| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-6-(phenylmethoxy)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.